1,1'-Bi-2-naphthol

Catalog No.
S1490309
CAS No.
18531-99-2
M.F
C20H14O2
M. Wt
286.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Bi-2-naphthol

CAS Number

18531-99-2

Product Name

1,1'-Bi-2-naphthol

IUPAC Name

1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

InChI

InChI=1S/C20H14O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H

InChI Key

PPTXVXKCQZKFBN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O

Synonyms

1,1'-bi-2-naphthol

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O

Here are some specific ways 1,1'-Bi-2-naphthol is used in chiral separations:

  • Chiral stationary phases: BINOL can be incorporated into the stationary phase of chromatography columns, allowing for the separation of chiral molecules based on their interaction with the BINOL groups. This method is highly efficient and widely used in analytical and preparative separations .
  • Molecularly imprinted polymers (MIPs): MIPs are tailor-made polymers designed to selectively bind specific molecules. Using BINOL as a template molecule, scientists can create MIPs that specifically recognize and separate one enantiomer from the other .
  • Chiral recognition agents: BINOL can be used as a chiral recognition agent in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, to differentiate between enantiomers based on their different interactions with BINOL .

,1'-Bi-2-naphthol in Asymmetric Synthesis

Another significant application of 1,1'-Bi-2-naphthol in research is its role in asymmetric synthesis. Asymmetric synthesis aims to create molecules with a specific chirality, which is crucial for many drugs and other pharmaceuticals. BINOL can be used as a chiral catalyst or ligand in various reactions, influencing the formation of one enantiomer over the other.

Here are some examples of how 1,1'-Bi-2-naphthol is used in asymmetric synthesis:

  • Organocatalysis: BINOL can be used as an organocatalyst in various reactions, promoting the formation of specific enantiomers. For instance, it has been employed in asymmetric allylic alkylation reactions with high enantioselectivity .
  • Metal catalysis: BINOL can be used as a ligand for metal catalysts, enhancing the catalyst's ability to differentiate between enantiomers and promote the formation of the desired product .

1,1'-Bi-2-naphthol, commonly abbreviated as BINOL, is an organic compound widely used as a chiral ligand in asymmetric synthesis []. It is structurally derived from two naphthalene units linked together by a central carbon-carbon bond at the 1 position of each naphthalene ring []. BINOL's significance lies in its ability to induce chirality in chemical reactions, leading to the formation of enantiomerically enriched products. This is crucial in the development of pharmaceuticals and other fine chemicals where a specific molecular handedness is essential for desired function [].


Molecular Structure Analysis

BINOL possesses a unique structure with two important features:

  • Axial Chirality

    The two naphthyl groups are not freely rotatable around the central C-C bond due to steric hindrance. This restricted rotation creates a non-superimposable mirror image, making BINOL a chiral molecule with two enantiomers, (R)-BINOL and (S)-BINOL [].

  • Hydrogen Bonding

    The presence of two hydroxyl groups (-OH) allows for intramolecular hydrogen bonding between the hydrogens and oxygens within the molecule. This hydrogen bonding helps stabilize a specific conformation, further contributing to BINOL's effectiveness as a chiral ligand [].


Chemical Reactions Analysis

Synthesis

BINOL can be synthesized through several methods, with the most common route involving the condensation of two equivalents of β-naphthol in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl4) [].

2 C₁₀H₇OH  + TiCl₄ →  C₂₀H₁₄O₂  + 2 HCl + TiCl₂O₂β-naphthol           BINOL

Asymmetric Catalysis

BINOL's primary application lies in asymmetric catalysis. When complexed with a transition metal, BINOL's chiral environment directs the approach of reactant molecules, leading to the preferential formation of one enantiomer over the other. This principle is exploited in various asymmetric reactions, including asymmetric hydrogenation, aldol reactions, and Diels-Alder cycloadditions [].

Decomposition

Thermal decomposition of BINOL at high temperatures can lead to the formation of various aromatic hydrocarbons and oxygenated compounds, but detailed studies on the specific decomposition products are scarce.

Physical and Chemical Properties

  • Melting Point: 205-211 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Low solubility in water, but soluble in organic solvents like dichloromethane, chloroform, and hot alcohols.
  • Stability: BINOL is relatively stable under ambient conditions but can slowly decompose upon prolonged exposure to light or heat [].

BINOL's mechanism of action in asymmetric catalysis relies on its ability to form a chiral coordination complex with a transition metal catalyst. The two enantiomers of BINOL create different binding pockets within the complex, which selectively interact with reactant molecules based on their shape and stereochemistry. This preferential interaction directs the reaction pathway, leading to the formation of a specific enantiomer of the product [].

XLogP3

5.3

Appearance

Assay:≥98%A crystalline solid

Melting Point

215.5 °C

UNII

M6IDZ128WT

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (91.84%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (16.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

18531-94-7
18531-99-2
602-09-5

Wikipedia

1,1'-bi-2-naphthol

General Manufacturing Information

[1,1'-Binaphthalene]-2,2'-diol: ACTIVE

Dates

Modify: 2023-08-15
Jolliffe et al. Catalytic enantioselective synthesis of atropisomeric biaryls by a cation-directed O-alkylation. Nature Chemistry, doi: 10.1038/nchem.2710, published online 23 January 2017
Xu et al. Catalytic reductive desymmetrization of malonic esters. Nature Chemistry, doi: 10.1038/s41557-021-00715-0, published online 10 June 2021

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